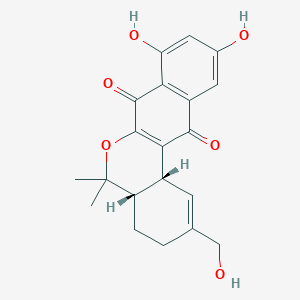

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide

Descripción general

Descripción

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a chemical compound with the CAS Number: 131179-77-6. It has a molecular weight of 255.32 .

Physical and Chemical Properties This compound is a solid with a melting point between 173 - 176 degrees Celsius . Its IUPAC Name is N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide .

Safety Information The safety information available indicates that this compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 .

Aplicaciones Científicas De Investigación

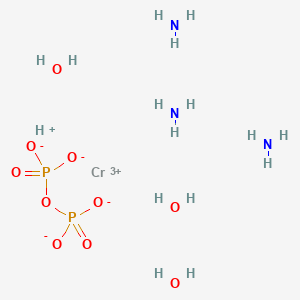

Oxidation Study in Chemical Kinetics

- Summary of the Application: This research involves the study of the oxidation of Paracetamol by Diperiodatocuprate (III) in an aqueous alkaline medium . This study is significant in the field of chemical kinetics.

- Methods of Application or Experimental Procedures: The kinetics of the oxidation was studied spectrophotometrically at a constant ionic strength of 0.10 mol dm −3 . The reaction between DPC and paracetamol in alkaline medium exhibits 1:4 stoichiometry (paracetamol: DPC). The reaction is of first order in [DPC] and has less than unit order in [PAM] and negative fractional order in [alkali] .

- Results or Outcomes: The oxidation reaction in alkaline medium has been shown to proceed via a DPC-paracetamol complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products . The main products were identified by spot test, IR, NMR, and GC-MS . The reaction constants involved in the different steps of the mechanism are calculated . The activation parameters with respect to the slow step of the mechanism are computed and discussed, and thermodynamic quantities are also determined .

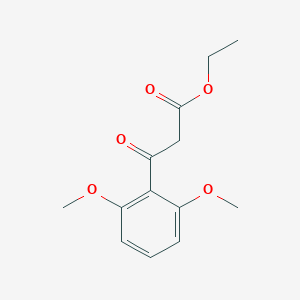

Flame Retardancy Application

- Summary of the Application: A novel solid flame retardant cyclic 9,9-bis (4-hydroxyphenyl)fluorine (phenylene phosphonate) (CPFP) oligomer was synthesized in high yields by the reaction of phenylphosphonic dichloride with 9,9-bis (4-hydroxyphenyl)fluorine under pseudo-high-dilution conditions via polycondensation . This research is significant in the field of materials science as it contributes to the development of flame-retardant materials.

- Methods of Application or Experimental Procedures: Detailed structural characterizations of this oligomer were conducted by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), 1 H NMR, 31 P NMR and FTIR . The flame-retardant efficiency of this oligomer in polybutylene terephthalate (PBT) was studied using limiting oxygen index (LOI) and UL-94 tests .

- Results or Outcomes: After the addition of CPFP, the LOI increased and the UL-94 V-0 rating was achieved . The occurrence of an interaction between CPFP and PBT was elucidated by thermogravimetric analysis (TGA), FTIR and pyrolysis/GC/MS . The results showed that the CPFP oligomer could change the degradation path of PBT and improves the char formation of the PBT/CPFP system .

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYSJBCQOANFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377003 | |

| Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

CAS RN |

131179-77-6 | |

| Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)

![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)